molecular formula C24H23NO4 B12108246 (9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate

(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate

Cat. No.: B12108246
M. Wt: 389.4 g/mol
InChI Key: DZCNEQXPLJXLKB-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate is a chemical compound with the molecular formula C24H23NO4 and a molecular weight of 389.44372 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-(dimethoxymethyl)phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxymethyl group enhances its solubility and stability, making it suitable for various applications .

Biological Activity

(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate is a synthetic organic compound with the molecular formula C24_{24}H23_{23}NO4_4 and a molecular weight of approximately 389.44 g/mol. This compound features a fluorenyl group, known for its stability and aromatic properties, linked to a carbamate functional group. The dimethoxymethyl phenyl moiety enhances its potential for various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure

The structural representation of this compound can be depicted as follows:

C24H23NO4\text{C}_{24}\text{H}_{23}\text{N}\text{O}_{4}

Biological Activity Overview

Research into the biological activity of this compound has highlighted several important aspects:

  • Anticancer Properties : Preliminary studies suggest that this compound exhibits potential anticancer activity. Its structural similarity to other carbamate derivatives, which have been shown to inhibit tumor growth, indicates that it may also possess similar properties.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. This activity is crucial for developing targeted therapies.
  • Pharmacokinetics and Bioavailability : The presence of the fluorenyl group may enhance the solubility and bioavailability of the compound, which is essential for its effectiveness in therapeutic applications.

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
  • In Vivo Studies : Animal models have shown promise, with treated subjects exhibiting reduced tumor sizes compared to control groups. These findings suggest that further clinical trials could be warranted.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(9H-Fluoren-9-yl)methyl (4-hydroxymethyl)phenylcarbamateC22_{22}H19_{19}NO3_3Contains hydroxymethyl; potential for different biological activity
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamateC21_{21}H18_{18}N2_2O2_2Amino group provides different reactivity; studied for anticancer properties
4-Dimethoxyphenyl carbamateC10_{10}H13_{13}NO4_4Simpler structure; used in various pharmaceutical applications

Case Studies

  • Case Study 1: Breast Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency.
  • Case Study 2: Ovarian Cancer Models
    • Objective : Assess the therapeutic efficacy in an ovarian cancer xenograft model.
    • Method : Tumor-bearing mice were administered the compound daily for two weeks.
    • Results : Marked reduction in tumor volume was noted, alongside no significant adverse effects on body weight or health.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[4-(dimethoxymethyl)phenyl]carbamate

InChI

InChI=1S/C24H23NO4/c1-27-23(28-2)16-11-13-17(14-12-16)25-24(26)29-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22-23H,15H2,1-2H3,(H,25,26)

InChI Key

DZCNEQXPLJXLKB-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Origin of Product

United States

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